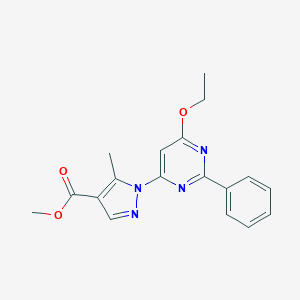
2-Naphthyl 2,6-dichloro-5-fluoronicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthyl 2,6-dichloro-5-fluoronicotinate (NDNF) is a chemical compound that has gained significant attention in recent years due to its potential in scientific research. This compound is a derivative of nicotinic acid and is commonly used in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of 2-Naphthyl 2,6-dichloro-5-fluoronicotinate is not fully understood. However, it has been suggested that it exerts its antitumor activity by inducing apoptosis in cancer cells. It has also been suggested that 2-Naphthyl 2,6-dichloro-5-fluoronicotinate may inhibit the growth of cancer cells by disrupting the cell cycle.
Biochemical and Physiological Effects:
2-Naphthyl 2,6-dichloro-5-fluoronicotinate has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. Additionally, 2-Naphthyl 2,6-dichloro-5-fluoronicotinate has been shown to have antioxidant activity, which may be beneficial in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Naphthyl 2,6-dichloro-5-fluoronicotinate in lab experiments is its high purity and stability. Additionally, 2-Naphthyl 2,6-dichloro-5-fluoronicotinate is relatively easy to synthesize and purify, making it an attractive compound for researchers. However, one limitation of using 2-Naphthyl 2,6-dichloro-5-fluoronicotinate in lab experiments is its low solubility in water, which may make it difficult to work with in certain applications.
Direcciones Futuras
There are several future directions for research involving 2-Naphthyl 2,6-dichloro-5-fluoronicotinate. One area of interest is the development of new metal complexes using 2-Naphthyl 2,6-dichloro-5-fluoronicotinate as a ligand. Additionally, further research is needed to fully understand the mechanism of action of 2-Naphthyl 2,6-dichloro-5-fluoronicotinate and its potential as an antitumor agent. Finally, 2-Naphthyl 2,6-dichloro-5-fluoronicotinate may have potential applications in the development of new fluorescent probes for the detection of metal ions in biological systems.
Conclusion:
In conclusion, 2-Naphthyl 2,6-dichloro-5-fluoronicotinate is a chemical compound that has shown great potential in scientific research. Its unique properties make it an attractive compound for researchers in a variety of fields. Further research is needed to fully understand the potential applications of 2-Naphthyl 2,6-dichloro-5-fluoronicotinate and its mechanism of action.
Métodos De Síntesis
The synthesis of 2-Naphthyl 2,6-dichloro-5-fluoronicotinate involves the reaction of 2-naphthylamine with 2,6-dichloro-5-fluoronicotinic acid. The reaction is carried out in the presence of a catalyst and under specific reaction conditions. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
2-Naphthyl 2,6-dichloro-5-fluoronicotinate has been extensively used in scientific research due to its unique properties. It has been shown to have antitumor activity against certain types of cancer cells, including breast cancer and lung cancer. Additionally, 2-Naphthyl 2,6-dichloro-5-fluoronicotinate has been used as a fluorescent probe for the detection of metal ions in biological systems. It has also been used as a ligand in the synthesis of various metal complexes.
Propiedades
Nombre del producto |
2-Naphthyl 2,6-dichloro-5-fluoronicotinate |
|---|---|
Fórmula molecular |
C16H8Cl2FNO2 |
Peso molecular |
336.1 g/mol |
Nombre IUPAC |
naphthalen-2-yl 2,6-dichloro-5-fluoropyridine-3-carboxylate |
InChI |
InChI=1S/C16H8Cl2FNO2/c17-14-12(8-13(19)15(18)20-14)16(21)22-11-6-5-9-3-1-2-4-10(9)7-11/h1-8H |
Clave InChI |
XATCDTCDMYNHTJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC(=C(N=C3Cl)Cl)F |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC(=C(N=C3Cl)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-{3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether](/img/structure/B287452.png)

![1-[5-methyl-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B287457.png)
![1-{5-methyl-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone](/img/structure/B287458.png)
![1-[6-(3-methylphenoxy)pyrimidin-4-yl]-6,7-dihydro-5H-indazol-4-one](/img/structure/B287459.png)
![1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B287461.png)
![1-{5-methyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone](/img/structure/B287462.png)
![5-Amino-1-[6-(2-methylphenoxy)pyrimidin-4-yl]-3-methylsulfanylpyrazole-4-carboxamide](/img/structure/B287463.png)
![5-Amino-1-[6-(2-methylphenoxy)pyrimidin-4-yl]pyrazole-4-carboxamide](/img/structure/B287464.png)
![ethyl 5-amino-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287467.png)
![methyl 5-amino-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287468.png)
![6-(4-Fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287472.png)
![3-Ethyl-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287473.png)
![3-(Trifluoromethyl)-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287474.png)